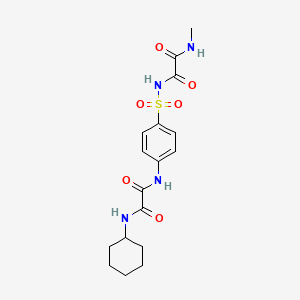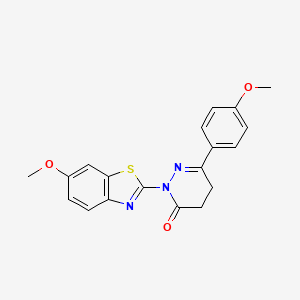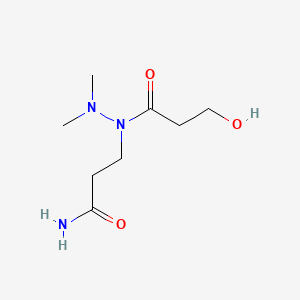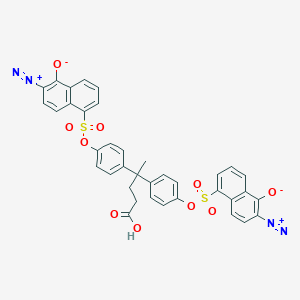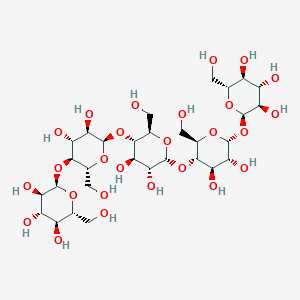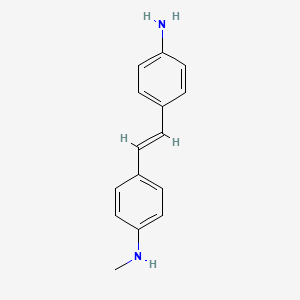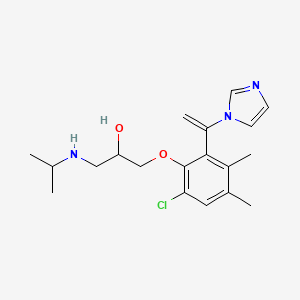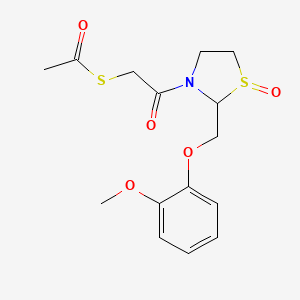
2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique combination of functional groups, including a methoxyphenoxy moiety, an acetylthio group, and a thiazolidine ring with an oxide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Methoxyphenoxy Group: This step may involve the reaction of the thiazolidine intermediate with a methoxyphenol derivative using a suitable coupling reagent.
Acetylation: The final step could involve the acetylation of the thiazolidine derivative to introduce the acetylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the acetylthio group.
Reduction: Reduction reactions could target the oxide group or other functional groups within the molecule.
Substitution: The methoxyphenoxy group might be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
2-Methoxyphenol Derivatives: Commonly used in pharmaceuticals and as intermediates in organic synthesis.
Acetylthio Compounds: Often explored for their biological activities.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
103181-92-6 |
|---|---|
Formule moléculaire |
C15H19NO5S2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
S-[2-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C15H19NO5S2/c1-11(17)22-10-14(18)16-7-8-23(19)15(16)9-21-13-6-4-3-5-12(13)20-2/h3-6,15H,7-10H2,1-2H3 |
Clé InChI |
NHXCACWZNHILKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC(=O)N1CCS(=O)C1COC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)

